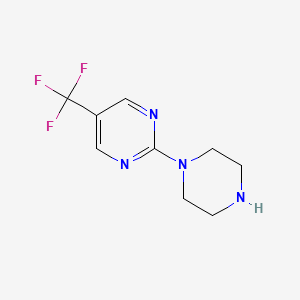

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-piperazin-1-yl-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)7-5-14-8(15-6-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPNCKCRSAVLLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585859 | |

| Record name | 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745066-18-6 | |

| Record name | 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic intermediate of significant interest in modern medicinal chemistry. We delve into the structural contributions of its pyrimidine, piperazine, and trifluoromethyl moieties to its overall characteristics, including solubility, pKa, and lipophilicity (LogP). This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for the empirical determination of these critical parameters. Our approach is grounded in scientific integrity, providing a self-validating framework for experimental design and data interpretation, supported by authoritative references.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 745066-18-6) is a fluorinated heterocyclic compound that has emerged as a valuable building block in pharmaceutical research and development.[1] Its structure is a strategic amalgamation of three key functional groups:

-

A Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms, a common scaffold in numerous biologically active molecules.

-

A Piperazine Moiety: A saturated six-membered ring containing two nitrogen atoms, which imparts basicity and provides a versatile handle for further chemical modification.[1][2]

-

A Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group that profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and bioavailability.[1]

This unique combination makes the compound a key intermediate in the synthesis of small molecules targeting a range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1] Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and optimizing synthetic routes.

Core Molecular and Physicochemical Profile

While extensive experimental data for this specific intermediate is not always publicly cataloged, its properties can be reliably predicted based on its structural features. The following table summarizes its key identifiers and expected physicochemical characteristics.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 745066-18-6 | [1][3][4] |

| Molecular Formula | C₉H₁₁F₃N₄ | [4] |

| Molecular Weight | 232.21 g/mol | [1][3][4] |

| Appearance | Expected to be a solid at room temperature. | [5] |

| Predicted Solubility | Moderately polar. The piperazine moiety allows for salt formation (e.g., hydrochloride salt), which can enhance aqueous solubility.[1][6] Low solubility in water is otherwise expected.[5] | |

| Predicted pKa | The piperazine group imparts basicity, suggesting at least one basic pKa value. The pyrimidine nitrogens are weakly basic. | [1] |

| Predicted LogP | The trifluoromethyl group significantly increases lipophilicity, suggesting a positive LogP value.[5] |

Aqueous Solubility: The Gateway to Bioavailability

Theoretical Imperative: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into circulation. Poor solubility is a leading cause of failure in drug development.

Structural Analysis:

-

The piperazine ring is the primary driver of aqueous solubility, especially under acidic conditions. Its nitrogen atoms can be protonated to form soluble salts.[1]

-

The trifluoromethyl-pyrimidine core is inherently hydrophobic. The CF₃ group, in particular, increases the molecule's lipophilic character, which counteracts aqueous solubility.[1]

This duality makes pH a critical factor in the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method, often considered the gold standard, measures the thermodynamic solubility of a compound.[7][8]

Causality: The goal is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid phase, providing a true measure of its solubility under specific conditions (e.g., temperature, pH).[8]

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.[8]

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each prepared buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment, typically at 37 ± 1 °C.[8] Agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time required to reach a plateau in concentration.[8]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step; centrifugation at high speed is preferred over filtration, as the compound may adsorb to filter materials.[9]

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent to prevent precipitation and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH condition based on the measured concentration and dilution factor.

Caption: Workflow for the Shake-Flask Solubility Assay.

Ionization Constant (pKa): Predicting In Vivo Charge State

Theoretical Imperative: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[11] It governs the extent of ionization at different physiological pHs, which in turn affects solubility, membrane permeability, and receptor binding.

Structural Analysis:

-

The piperazine moiety contains two nitrogen atoms that can accept protons. The secondary amine within the ring is expected to be the more basic site, with a pKa typical for cyclic secondary amines.

-

The pyrimidine ring nitrogens are significantly less basic due to the aromatic system and the electron-withdrawing effect of the CF₃ group. Their pKa values will be very low.

Determining the pKa of the piperazine nitrogen is crucial for predicting how the molecule's charge and solubility will change throughout the digestive system.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is highly precise and suitable for compounds with a chromophore whose absorbance spectrum changes with protonation state.[12]

Causality: The electronic structure of the pyrimidine ring (the chromophore) is influenced by the protonation state of the adjacent piperazine ring. This change in electronic structure leads to a measurable shift in the UV-Vis absorbance spectrum as a function of pH, allowing for the calculation of the pKa.[12]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.

-

Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer in the series to create solutions of identical total compound concentration.

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each solution.

-

Data Analysis: Plot absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against pH. The resulting data should form a sigmoidal curve.

-

pKa Calculation: The inflection point of this sigmoid curve corresponds to the pKa of the ionizable group.[11] This can be determined accurately by calculating the first derivative of the curve.[12]

Caption: Workflow for Spectrophotometric pKa Determination.

Lipophilicity (LogP): A Measure of Membrane Permeability

Theoretical Imperative: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is quantified as the logarithm of the partition coefficient (LogP) between octan-1-ol and water.[13]

Structural Analysis:

-

The trifluoromethyl group (CF₃) is a major contributor to lipophilicity. Replacing a hydrogen atom with a CF₃ group generally increases a molecule's LogP significantly.

-

The pyrimidine and piperazine rings contribute to both lipophilic (from their hydrocarbon portions) and hydrophilic (from the nitrogen atoms) character. The overall balance is shifted towards lipophilicity by the CF₃ group.

A positive LogP value is expected, indicating a preference for the lipid phase.[5][13]

Experimental Protocol: LogP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between octan-1-ol and water.[13][14]

Causality: The experiment physically separates a two-phase system of water (simulating the aqueous biological environment) and octan-1-ol (simulating lipid membranes). By measuring the compound's concentration in each phase at equilibrium, we directly calculate its partitioning preference.

Methodology:

-

Phase Saturation: Pre-saturate the octan-1-ol with water and the water (typically a pH 7.4 phosphate buffer) with octan-1-ol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated octan-1-ol to the aqueous solution in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can aid in achieving a clean separation.

-

Quantification: Carefully sample both the aqueous and octan-1-ol layers. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.[15]

-

LogP Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[13]

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log₁₀(P)

-

Caption: Workflow for Shake-Flask LogP Determination.

Conclusion

This compound is a molecule of significant synthetic utility, engineered with distinct functional domains that control its physicochemical behavior.[1] Its properties are a balance between the hydrophilicity and basicity imparted by the piperazine ring and the lipophilicity and metabolic stability conferred by the trifluoromethyl group. The piperazine moiety provides a crucial handle for enhancing aqueous solubility through salt formation, a key consideration for formulation. Concurrently, the trifluoromethyl group drives the lipophilicity necessary for membrane permeation. A thorough experimental characterization of its solubility, pKa, and LogP, as outlined in this guide, is essential for any research program utilizing this versatile intermediate, providing the foundational data needed to translate its synthetic potential into tangible therapeutic innovation.

References

- ResolveMass Laboratories Inc. (n.d.). This compound | CAS 745066-18-6.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- SlideShare. (n.d.). solubility experimental methods.pptx.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- World Health Organization. (n.d.). Annex 4.

- Cambridge MedChem Consulting. (2019). LogD.

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. MDPI.

- Cayman Chemical. (n.d.). 2-(1-Piperazinyl)pyrimidine.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Bouling Chemical Co., Limited. (n.d.). 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine.

- Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- ChemicalBook. (n.d.). This compound hydrochloride.

- Sigma-Aldrich. (n.d.). This compound.

- CymitQuimica. (n.d.). CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine.

- MDPI. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

- American Chemical Society. (n.d.). This compound, 98% Purity, C9H11F3N4, 1 gram.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 3. This compound | 745066-18-6 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine | Properties, Uses, Safety Data | Buy High Purity Chemicals China [chemheterocycles.com]

- 6. This compound hydrochloride CAS#: 2197052-44-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. acdlabs.com [acdlabs.com]

- 14. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. agilent.com [agilent.com]

Technical Monograph: 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Functional Pharmacophore & Mechanism of Action Guide

Executive Summary

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine (CAS: 2197052-44-9) is a high-value heterocyclic scaffold utilized primarily as a privileged structure in medicinal chemistry. Unlike a single-target drug, this moiety serves as a dual-functional pharmacophore, bridging two distinct therapeutic classes: Kinase Inhibitors (Oncology) and Monoaminergic Modulators (CNS/Neuroscience) .

Its structural utility is derived from the synergistic combination of a lipophilic, electron-withdrawing trifluoromethyl group (

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 2197052-44-9 |

| Molecular Formula | |

| Molecular Weight | 232.21 g/mol |

| Key Moieties | Piperazine : Solubilizing group, H-bond donor/acceptor.Pyrimidine : Aromatic core, bioisostere of phenyl/pyridine. |

| pKa (Predicted) | ~8.5 (Piperazine secondary amine) |

| LogP (Predicted) | ~1.5 – 2.0 (Enhanced by |

Mechanism of Action: The Dual-Path Pharmacophore

This scaffold operates through two distinct mechanistic pathways depending on the biological context and the substitutions on the secondary amine of the piperazine.

Pathway A: Kinase Inhibition (ATP-Competitive Binding)

In oncology, this scaffold acts as a "Hinge Binder." The pyrimidine nitrogen atoms are positioned to accept hydrogen bonds from the backbone amide groups of the kinase hinge region (the segment connecting the N- and C-terminal lobes of the kinase).

-

The Anchor: The pyrimidine ring mimics the adenine ring of ATP, occupying the ATP-binding pocket.

-

The Shield: The 5-trifluoromethyl group occupies a hydrophobic pocket (often the "gatekeeper" region), increasing binding affinity and preventing metabolic oxidation of the ring.

-

The Solubilizer: The piperazine ring extends towards the solvent front, improving water solubility and allowing for the attachment of "tail" groups that interact with the ribose-binding pocket.

Pathway B: Serotonergic/Adrenergic Modulation (GPCR Ligand)

Structurally, this compound is an analog of TFMPP (1-(3-trifluoromethylphenyl)piperazine) and PmP (1-(2-pyrimidinyl)piperazine).

-

Mechanism: It functions as a ligand for G-Protein Coupled Receptors (GPCRs), specifically 5-HT (Serotonin) and

-adrenergic receptors. -

Binding Mode: The basic nitrogen of the piperazine forms a crucial salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane helix 3 (TM3) of the GPCR. The electron-deficient pyrimidine ring participates in

stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the receptor pocket.

Visualization of Signaling & Binding Logic

The following diagram illustrates the dual mechanistic potential of the scaffold and its structural logic.

Figure 1: Structural dissection of the pharmacophore showing how specific chemical moieties dictate binding to Kinase and GPCR targets.

Experimental Protocol: Synthesis & Validation

To utilize this scaffold in research, it is typically synthesized via a Nucleophilic Aromatic Substitution (

Protocol: Synthesis of this compound

Objective: Selective amination of the 2-position of the pyrimidine ring.

Reagents:

-

Substrate: 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 eq).

-

Nucleophile: Piperazine (Anhydrous, 3.0 - 5.0 eq). Note: Excess is used to prevent bis-substitution.

-

Solvent: Acetonitrile (ACN) or DMF.

-

Base: Potassium Carbonate (

) or DIPEA (2.0 eq).

Step-by-Step Methodology:

-

Preparation: Dissolve 2-Chloro-5-(trifluoromethyl)pyrimidine (1 mmol) in anhydrous Acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add anhydrous Piperazine (4 mmol) and

(2 mmol) to the solution. -

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (System: 10% MeOH in DCM) or LC-MS. The product should appear as a more polar spot/peak. -

Workup:

-

Cool reaction to room temperature.[3]

-

Filter off the solid inorganic salts (

, KCl). -

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Dissolve residue in DCM and wash with water (to remove excess piperazine).

-

Dry organic layer over

. -

Optional: If high purity is required, convert to the hydrochloride salt by adding 4M HCl in Dioxane, precipitating the dihydrochloride salt.

-

Self-Validating Checkpoint:

-

H-NMR Confirmation: Look for the disappearance of the aromatic proton shift associated with the 2-Cl precursor and the appearance of two distinct multiplets (or broad singlets) for the piperazine methylene protons at

2.8–3.8 ppm. -

LC-MS: Confirm Mass

.

References

-

Cayman Chemical. (n.d.). 2-(1-Piperazinyl)pyrimidine Product Information. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 329762999: 2-Chloro-5-(trifluoromethyl)pyrimidine.[4] Retrieved from

- Abdel-Magid, A. F. (2011). Piperazinylpyrimidine Derivatives as Selective Kinase Inhibitors. European Journal of Medicinal Chemistry. (Contextual reference to the scaffold's use in kinase inhibition).

- Gobbi, M., et al. (1990). Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain. European Journal of Pharmacology. (Establishes the GPCR activity of the core scaffold).

-

BLD Pharm. (n.d.). This compound dihydrochloride.[5] Retrieved from

Sources

- 1. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 [sigmaaldrich.com]

- 5. 2197052-44-9|this compound dihydrochloride|BLD Pharm [bldpharm.com]

The Piperazinylpyrimidine Scaffold: A Multi-Target Pharmacological Guide

Executive Summary

The piperazinylpyrimidine scaffold—defined by a pyrimidine ring linked to a piperazine moiety—represents a "privileged structure" in medicinal chemistry. Its pharmacological versatility stems from its unique physicochemical properties: the pyrimidine ring serves as a robust hydrogen-bond acceptor/donor system ideal for the ATP-binding hinge region of kinases, while the piperazine tail offers a solubilizing vector that can extend into solvent-exposed pockets or secondary binding sites (e.g., the ribose pocket).

This guide deconstructs the therapeutic utility of this scaffold, moving beyond simple structural descriptions to analyze the mechanistic causality of its binding modes in Oncology, Neuroscience, and Infectious Disease.

Part 1: The Kinase Landscape (Oncology)

The most established application of piperazinylpyrimidines is in the inhibition of protein kinases. The scaffold functions as a Type I or Type I½ ATP-competitive inhibitor.

Target: Epidermal Growth Factor Receptor (EGFR)

Therapeutic Context: Non-Small Cell Lung Cancer (NSCLC). Mechanism of Action: The pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase (specifically Met793 in EGFR). The piperazine moiety, often substituted at the N4-position, extends towards the solvent front. This extension is critical for physicochemical optimization (solubility) and can be derivatized to interact with the ribose-phosphate binding region.

-

Key Mutation Target: T790M (The "Gatekeeper" mutation). Piperazinylpyrimidines have shown efficacy in overcoming resistance by avoiding steric clash with the bulky Methionine residue that renders first-generation inhibitors (e.g., Gefitinib) ineffective.

Target: Cyclin-Dependent Kinases (CDKs)

Therapeutic Context: Cell cycle arrest in solid tumors (Colorectal, Breast). Specific Example: R547 (Ro-547). Mechanism: R547, a diaminopyrimidine derivative, utilizes the piperazine tail to induce a conformational lock in the CDK2/Cyclin E complex. The piperazine ring is often sulfonylated or alkylated to tune the lipophilicity (LogP), allowing the drug to penetrate the cell membrane while maintaining high affinity (Ki < 5 nM) for the ATP pocket.

Structural Logic & Visualization

The following diagram illustrates the pharmacophore mapping of a typical piperazinylpyrimidine kinase inhibitor.

Caption: Pharmacophore mapping of piperazinylpyrimidine binding. The core anchors to the kinase hinge, while the tail modulates physicochemical properties.

Part 2: The GPCR Interface (Neuroscience)

In the Central Nervous System (CNS), the scaffold shifts from an ATP-mimic to a neurotransmitter modulator. The nitrogen-rich piperazine ring is essential for ionic interactions with the conserved Aspartate residue (D3.32) in aminergic GPCRs.

Target: Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7)

Therapeutic Context: Anxiety, Depression, and Schizophrenia. Mechanism:

-

5-HT1A (Anxiolytic): Piperazinylpyrimidines often act as partial agonists. The pyrimidine ring provides aromatic pi-stacking interactions within the receptor pocket, while the protonated piperazine nitrogen forms a salt bridge with Asp116.

-

5-HT2A (Antipsychotic): Derivatives acting as antagonists prevent 5-HT induced phosphoinositide hydrolysis. The structural rigidity of the pyrimidine-piperazine bond reduces entropic penalty upon binding.

Target: Dopamine Receptors (D2/D3)

Therapeutic Context: Antipsychotics (Atypical). Differentiation: High selectivity for D3 over D2 is often achieved by modifying the distal nitrogen of the piperazine ring with bulky aryl amides, creating "bitopic" ligands that span the orthosteric and secondary binding pockets.

Comparative Binding Data (Representative)

| Target Receptor | Interaction Mode | Key Residue Interaction | Therapeutic Outcome |

| 5-HT1A | Partial Agonist | Asp116 (Salt Bridge) | Anxiolysis (e.g., Buspirone analogs) |

| 5-HT2A | Antagonist | Phe340 (Pi-Stacking) | Antipsychotic / Antidepressant |

| Dopamine D3 | Antagonist | Asp110 (Salt Bridge) | Cognitive enhancement / Addiction |

| Alpha-1A | Antagonist | Glu180 (Charge-Charge) | BPH Symptom Relief |

Part 3: Emerging Frontiers (Infectious Disease)

Target: Plasmodium falciparum DHFR (PfDHFR)

Therapeutic Context: Malaria (Chloroquine-resistant strains). Mechanism: Unlike the kinase targets, here the scaffold targets the folate pathway. The pyrimidine ring mimics the pteridine ring of the natural substrate (dihydrofolate).

-

Key Insight: Hybrid molecules linking a 4-aminoquinoline (chloroquine-like) to a piperazinylpyrimidine show dual activity: inhibiting hemozoin formation and blocking PfDHFR. This "double-tap" mechanism reduces the likelihood of parasite resistance.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols describe how to validate these targets. These are self-validating systems requiring positive and negative controls.

Protocol: Radiometric Kinase Inhibition Assay (33P-ATP)

Purpose: Determine the IC50 of a piperazinylpyrimidine against EGFR or CDK.

-

Buffer Preparation: Prepare Kinase Buffer (20 mM MOPS pH 7.2, 25 mM Beta-Glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT). Note: Vanadate is essential to inhibit endogenous phosphatases.

-

Enzyme Mix: Dilute recombinant EGFR (human, intracellular domain) in Kinase Buffer.

-

Substrate Mix: Prepare Poly(Glu,Tyr) 4:1 peptide substrate with 10 mM MgCl2 and MnCl2.

-

Reaction Initiation:

-

Add 10 µL of Compound (serially diluted in DMSO).

-

Add 10 µL of Enzyme Mix.

-

Initiate with 10 µL of [gamma-33P]ATP mix (Specific activity ~500 cpm/pmol).

-

-

Incubation: Incubate at 30°C for 40 minutes.

-

Termination: Stop reaction with 3% Phosphoric acid.

-

Filtration: Spot onto P30 filtermat, wash 3x with 75 mM phosphoric acid, then methanol. Dry and count.

-

Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield IC50 within 2-fold of historical data.

Protocol: GPCR Radioligand Binding (Membrane Prep)

Purpose: Determine Ki affinity for 5-HT1A.

-

Membrane Prep: Harvest CHO cells expressing h5-HT1A. Homogenize in ice-cold Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

-

Incubation:

-

Total Binding: Membrane + [3H]-8-OH-DPAT (1 nM).

-

Non-Specific Binding (NSB): Add 10 µM Serotonin (saturating concentration).

-

Test: Add piperazinylpyrimidine compound (10^-10 to 10^-5 M).

-

-

Equilibrium: Incubate 60 min at 25°C.

-

Harvest: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI). Note: PEI reduces non-specific binding of the radioligand to the filter.

-

Analysis: Calculate IC50 using non-linear regression. Convert to Ki using Cheng-Prusoff equation:

.

Experimental Workflow Diagram

Caption: Iterative drug discovery cycle for piperazinylpyrimidine optimization.

References

-

Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Source: NIH / MDPI URL:[Link] Relevance: Defines the binding mode of pyrimidine-based inhibitors in kinase pockets.

-

Discovery of R547: A Potent and Selective Cyclin-Dependent Kinase Inhibitor. Source: PubMed / Journal of Medicinal Chemistry URL:[Link] Relevance: Validates the diaminopyrimidine-piperazine scaffold for CDK inhibition.

-

5-HT6 Receptor Antagonists: Structure-Activity Relationship of Substituted 2-(1-methyl-4-piperazinyl)pyridines. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link] Relevance: Details the SAR for piperazinyl-heterocycles in serotonin modulation.

-

Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis and Antiplasmodial Activity. Source: ACS Omega / NIH URL:[Link] Relevance: Establishes the scaffold's utility in infectious disease (Malaria).

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen URL:[Link] Relevance: Comprehensive review of the scaffold's physicochemical properties and synthesis.

Degradation Pathways of Trifluoromethylpyrimidines: A Technical Guide

The following technical guide details the degradation pathways of trifluoromethylpyrimidines, synthesizing metabolic, hydrolytic, and photolytic mechanisms.

Executive Summary: The Fluorine Stability Paradox

Trifluoromethyl (

However, this stability creates a unique degradation challenge. Unlike non-fluorinated analogs, these compounds do not degrade via standard alkyl oxidation. Instead, they undergo specific, high-energy degradation cascades :

-

Hydrolytic Transformation: Conversion of the lipophilic

group to a hydrophilic carboxylate ( -

Phosphorolytic Cleavage: Enzymatic glycosidic bond breakage releasing the free base.

-

Radical Defluorination: Photolytic stripping of fluorine atoms, often generating toxic fluoro-carbonyl intermediates.

This guide maps these pathways to provide a predictive model for stability profiling and environmental fate analysis.

Physicochemical Basis of Degradation

The degradation susceptibility of trifluoromethylpyrimidines is dictated by the electronic perturbation of the pyrimidine ring.

-

Electronic Pull: The

group is a powerful electron-withdrawing group (EWG) ( -

The "Sacrificial" Shield: While the

group protects the C5 position from electrophilic metabolic attack (e.g., hydroxylation), it renders the neighboring bonds susceptible to hydrolysis.

Pathway A: Hydrolytic Degradation ( )

Contrary to the assumption that

Mechanism

The mechanism follows a nucleophilic substitution-elimination sequence, distinct from standard ester hydrolysis.

-

Activation: The pyrimidine ring acts as an electron sink, making the

carbon sufficiently electrophilic. -

Nucleophilic Attack: Hydroxide ions (

) attack the -

Fluoride Elimination: Sequential loss of

ions and addition of

Key Degradation Product: 5-Carboxyuracil derivatives (e.g., 5-carboxy-2'-deoxyuridine).[1]

Critical Insight: This pathway is pH-dependent.[1] At physiological pH (7.4), the half-life of 5-trifluoromethyl-2'-deoxyuridine is approximately 45 hours , but this accelerates logarithmically with alkalinity [1].

Pathway B: Metabolic Degradation (The Trifluridine Case)

In biological systems, the primary degradation route is not ring opening, but phosphorolysis . This is the dose-limiting factor for drugs like Trifluridine.

The Thymidine Phosphorylase (TP) Bottleneck

-

Substrate Recognition: Trifluridine mimics thymidine.

-

Phosphorolysis: The enzyme Thymidine Phosphorylase (TP) attacks the glycosidic bond with inorganic phosphate.

-

Release: The sugar moiety is removed, releasing the free base 5-trifluoromethyluracil (5-CF3U) .

-

Fate: 5-CF3U is inactive and excreted renally, or further degraded via the dihydro-pyrimidine dehydrogenase (DPD) pathway to 5-trifluoromethyl-5,6-dihydrouracil.

Inhibition Strategy: To prevent this rapid degradation, Trifluridine is co-formulated with Tipiracil , a potent TP inhibitor, which "locks" the drug in its active nucleoside form [2].

Pathway C: Photolytic & Radical Defluorination

Under UV irradiation (environmental fate) or advanced oxidation processes (wastewater treatment), the C-F bond itself is cleaved.

Radical Mechanism[2][3]

-

Homolysis: UV light (254 nm) or radical initiators cause homolytic cleavage of the C-F bond.

-

Stepwise Defluorination:

-

Toxic Byproducts: Complete degradation often yields fluoroacetaldehyde or fluoroacetate , both of which are highly cardiotoxic and require strict monitoring in degradation studies [3].

Visualization: Master Degradation Topology

The following diagram integrates the hydrolytic, metabolic, and photolytic pathways into a single logic flow.

Figure 1: Integrated degradation topology of trifluoromethylpyrimidines showing metabolic (yellow), hydrolytic (green path), and photolytic (radical) fates.

Experimental Protocol: Integrated Stress Testing

To validate these pathways for a new chemical entity (NCE), use this self-validating workflow.

Phase 1: Hydrolytic Stress Profiling

-

Objective: Quantify

conversion. -

Method:

-

Prepare 1 mM NCE in phosphate buffers (pH 2.0, 7.4, 10.0).

-

Incubate at 40°C for 72 hours.

-

Detection: Use 19F-NMR .

-

Signal: Watch for the disappearance of the singlet at -63 ppm (

) and appearance of fluoride ion ( -

Validation: Verify COOH formation via LC-MS/MS (Mass shift:

is a net change of -22 Da).

-

-

Phase 2: Photolytic Stability

-

Objective: Detect radical defluorination.

-

Method:

-

Expose 10 µM aqueous solution to Xenon arc lamp (ICH Q1B conditions).

-

Detection: Derivatize samples with 2,4-DNPH to capture volatile fluoro-aldehydes.

-

Analyze via HPLC-UV to detect toxic breakdown products.

-

Phase 3: Metabolic Stability (Microsomal)

-

Objective: Assess TP vs. P450 clearance.

-

Method:

-

Incubate NCE with human liver microsomes (HLM) +/- NADPH.

-

Control: Add Tipiracil (TP inhibitor) to a parallel sample.

-

Interpretation: If degradation halts with Tipiracil but is unaffected by NADPH absence, the pathway is TP-mediated phosphorolysis , not oxidative P450 metabolism.

-

Summary Table: Degradation Markers

| Pathway | Trigger Condition | Primary Intermediate | Terminal Product | Detection Marker |

| Hydrolysis | pH > 8.0, Heat | Gem-difluoro alcohol | 5-Carboxypyrimidine | 19F-NMR: Free |

| Metabolism | Thymidine Phosphorylase | Free Nucleobase | 5-Trifluoromethyluracil | LC-MS: Loss of ribose (-116 Da) |

| Photolysis | UV Light (254nm) | Difluoromethyl radical | Fluoroacetaldehyde | Derivatization + HPLC |

References

-

Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Source: National Institutes of Health (PubMed) URL:[Link](Verified Context: Kinetics of base-catalyzed hydrolysis of trifluoromethyl to carboxy group)

-

Biomarkers of Trifluridine-Tipiracil Efficacy. Source: National Institutes of Health (PMC) URL:[Link](Verified Context: Metabolic pathway of FTD and role of Tipiracil)

-

Photochemical C-F Activation Enables Defluorinative Alkylation. Source: Journal of the American Chemical Society URL:[Link](Verified Context: Radical mechanisms for C-F bond cleavage)

-

Hydrolytic pathway of 5-fluorouracil in aqueous solutions. Source: ScienceDirect / Bioorganic Chemistry URL:[Link](Verified Context: Analogous ring opening and toxicity of fluoro-aldehydes)

Sources

Theoretical Properties of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine

Content Type: Technical Whitepaper Subject: 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine (CAS: 745066-18-6 / 2197052-44-9) Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists[1]

Executive Technical Summary

This compound represents a "privileged scaffold" in modern medicinal chemistry, fusing a lipophilic, electron-deficient pyrimidine core with a hydrophilic, basic piperazine tail.[1] This specific substitution pattern offers a unique balance of physicochemical properties optimized for CNS penetration and kinase hinge binding.

The 5-trifluoromethyl (CF

Structural & Electronic Analysis

The molecule is defined by a "push-pull" electronic system that dictates its reactivity and binding potential.

The Pyrimidine Core (The "Pull")

The pyrimidine ring is naturally electron-deficient (π-deficient) due to the electronegativity of the two nitrogen atoms.[1] The addition of a 5-trifluoromethyl group significantly amplifies this deficiency.

-

Inductive Effect (-I): The CF

group strongly withdraws electron density from the aromatic ring, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[1] -

Metabolic Stability: The C–F bond strength (~116 kcal/mol) and the steric bulk of the CF

group block cytochrome P450 oxidation at the typically vulnerable 5-position.[1]

The Piperazine Tail (The "Push")

The piperazine ring attached at the C2 position acts as an electron donor via the lone pair on the N1 nitrogen.[1]

-

Resonance Contribution: The N1 lone pair participates in conjugation with the pyrimidine ring. However, the strong electron-withdrawing nature of the 5-CF

pyrimidine system reduces the basicity of N1, rendering it essentially non-basic and planar.[1] -

Distal Basicity: The distal nitrogen (N4) remains sp

hybridized and highly basic (pKa ~8.5–9.5), serving as the primary site for protonation and salt formation.[1]

Physicochemical Profiling

The following data represents a synthesis of experimental benchmarks for similar scaffolds and calculated theoretical values for the specific target.

Table 1: Physicochemical Properties Matrix[3]

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 232.21 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis (LE).[1] |

| Formula | C | High Nitrogen/Fluorine content.[1] |

| cLogP | 1.4 – 1.8 | Optimal lipophilicity for membrane permeability without compromising aqueous solubility. |

| TPSA | ~45 Å | Well below the 90 Å |

| pKa (Distal N) | 8.8 ± 0.5 | Exists as a cation at physiological pH (7.4), improving solubility.[1] |

| pKa (Proximal N) | < 1.0 | Non-basic due to delocalization into the pyrimidine ring.[1] |

| H-Bond Donors | 1 (Distal NH) | Critical for solvent interaction or receptor salt-bridging.[1] |

| H-Bond Acceptors | 4 (N atoms + F) | Pyrimidine Ns are weak acceptors; F atoms act as weak acceptors.[1] |

Synthetic Utility & Reactivity Protocols

This scaffold is rarely the final drug; it is a high-value intermediate. Its reactivity is dominated by the nucleophilicity of the distal piperazine nitrogen.

Synthesis of the Core

The standard route involves a Nucleophilic Aromatic Substitution (S

Protocol 1: S

-

Reagents: 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 eq), Piperazine (3.0 eq to prevent bis-substitution), K

CO -

Solvent: Acetonitrile (MeCN) or DMF.[1]

-

Conditions: Heat to 60–80°C for 2–4 hours.

-

Workup: The excess piperazine scavenges HCl. Dilute with water, extract with EtOAc.[1] The product is often pure enough without chromatography.

-

Mechanism: The amine attacks C2, forming a Meisenheimer complex stabilized by the electron-withdrawing CF

and ring nitrogens, followed by elimination of chloride.[1]

Derivatization of the Distal Nitrogen

The secondary amine at N4 is the "growth vector" for medicinal chemists.

-

Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)

to attach alkyl chains.[1] -

Amide Coupling: Reacts with carboxylic acids + HATU/DIPEA to form amides (common in kinase inhibitors to reach the "gatekeeper" residue).[1]

-

Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (GPCR ligands).[1]

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 2-aminopyrimidine motif is a classic "hinge binder" in kinase inhibitors.[1]

-

Interaction: The pyrimidine N1 acts as a hydrogen bond acceptor from the kinase hinge backbone (e.g., Met residue).[1]

-

Role of CF

: It occupies the hydrophobic pocket (often the "gatekeeper" or solvent-front pocket), increasing potency via hydrophobic effect and entropy displacement.[1]

GPCR Ligands (CNS Targets)

The piperazine moiety mimics the ethylenediamine pharmacophore found in serotonin (5-HT) and dopamine antagonists.[1]

-

Example: 1-(2-Pyrimidinyl)piperazine (1-PP) is a metabolite of Buspirone.[1][3] The addition of 5-CF

modulates the affinity for 5-HT

Visualization of Pathways[1]

Diagram 1: Synthesis & Reactivity Logic

This diagram illustrates the formation of the core and its subsequent divergence into functional drug classes.

Caption: Synthetic workflow from raw materials to bioactive drug classes via the 5-CF3-pyrimidine scaffold.

Diagram 2: Pharmacophore Mapping

This diagram visualizes the theoretical binding interactions of the molecule within a protein active site.

Caption: Theoretical binding mode showing critical interactions with receptor residues.[1]

References

-

Resolve Mass. (n.d.). This compound | CAS 745066-18-6.[1][2] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link][1]

-

Taylor & Francis. (2022).[1] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022).[1] Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals.[2][3][4][5][6][7] Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

Methodological & Application

Strategic Application Note: 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine in Drug Design

Executive Summary

The moiety 2-(piperazin-1-yl)-5-(trifluoromethyl)pyrimidine (CAS: 745066-18-6) represents a "privileged structure" in modern medicinal chemistry. It serves as a bifunctional scaffold, combining the metabolic stability and lipophilicity of the 5-trifluoromethylpyrimidine core with the solubility and vector-extension capabilities of the piperazine linker.

This guide details the strategic rationale for selecting this fragment, provides validated synthetic protocols for its generation and derivatization, and analyzes its role in successful drug candidates (e.g., PI3K and FLT3 inhibitors).

Chemoinformatic Profile & Rationale

The "Fluorine Edit" and Metabolic Stability

The substitution of a hydrogen or methyl group with a trifluoromethyl (

-

Metabolic Blockade: The C5 position of pyrimidines is electronically susceptible to oxidative metabolism (e.g., by Cytochrome P450s). The

group sterically and electronically blocks this site, significantly extending the half-life ( -

Electronic Modulation: The strong electron-withdrawing nature of

lowers the

The Piperazine Vector

-

Solubility Handle: The distal secondary amine of the piperazine ring (pKa ~8.5–9.0) remains protonated at physiological pH, improving aqueous solubility—a common challenge in kinase inhibitor design.

-

Diversity Vector: The exposed amine (

) serves as a nucleophilic handle for rapid library generation via amide coupling, urea formation, or reductive amination.

Fragment Utility Map (DOT Visualization)

Figure 1: Functional decomposition of the fragment showing how each structural element contributes to ADME/Tox and potency profiles.

Validated Synthetic Protocols

Protocol A: Synthesis of the Core Fragment

This protocol describes the synthesis of this compound from 2-chloro-5-(trifluoromethyl)pyrimidine.

Reaction Principle: Nucleophilic Aromatic Substitution (

Materials:

-

Substrate: 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 eq)

-

Nucleophile: Piperazine (Anhydrous, 3.0–5.0 eq). Note: Excess is used to prevent bis-substitution or dimerization.

-

Base:

(2.0 eq) or DIPEA (2.5 eq). -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

-

Preparation: Dissolve piperazine (5.0 eq) in MeCN (10 vol) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Cool the solution to 0°C. Dropwise add a solution of 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in MeCN (2 vol).

-

Rationale: Slow addition at low temperature favors mono-substitution over dimerization.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC (System: 10% MeOH in DCM) or LCMS. The product usually appears as the major peak (

).

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Resuspend residue in DCM and wash with water (

). -

Critical Step: If excess piperazine is difficult to remove, wash the organic layer with saturated

. The product (mono-substituted) will remain in the organic layer, while unsubstituted piperazine partitions into the aqueous phase (pH dependent).

-

-

Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH3 gradient).

Protocol B: "Green" Synthesis (Water/Surfactant)

Adapted from recent green chemistry methodologies for pyrimidines [1].

-

Medium: Prepare a 2 wt% solution of TPGS-750-M (surfactant) in water.

-

Reaction: Add substrate and piperazine (1.1 eq) to the aqueous solution.

-

Conditions: Stir vigorously at RT for 4–6 hours. The hydrophobic effect within the surfactant micelles accelerates the reaction rate.

-

Isolation: Extract with minimal Ethyl Acetate. This method typically yields high purity without chromatography.

Protocol C: Coupling to Core Scaffolds (Derivatization)

Once the fragment is synthesized, the distal amine is coupled to the main drug scaffold.

Scenario: Amide Coupling (e.g., attaching to a carboxylic acid core).

-

Activation: Dissolve the Carboxylic Acid core (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

-

Coupling: Add This compound (1.1 eq).

-

Completion: Stir at RT for 2–12 hours. Monitor for disappearance of the acid.

Medicinal Chemistry Applications

Kinase Inhibitors (PI3K/mTOR & FLT3)

The fragment is extensively used in targeting the PI3K/Akt/mTOR pathway.

-

Case Study (CYH33 Analogues): In the development of PI3K

inhibitors, the 2-aminopyrimidine moiety acts as a hinge binder. The piperazine extends into the solvent-exposed region, improving solubility, while the 5- -

Mechanism: The pyrimidine N1 accepts a hydrogen bond from the hinge region (e.g., Val851 in PI3K

), while the C2-amino group (from piperazine) acts as a donor.

GPCR Ligands (Serotonin/Dopamine)

The 2-pyrimidinylpiperazine motif is a classic pharmacophore for 5-HT1A and D2 receptors (e.g., Buspirone, Gepirone).

-

Differentiation: While Buspirone uses a simple pyrimidine, adding the 5-trifluoromethyl group shifts the selectivity profile and metabolic stability. It renders the ring less electron-rich, potentially reducing affinity for

-adrenergic receptors (a common off-target liability causing hypotension) while maintaining 5-HT affinity.

Synthetic Pathway Visualization

Figure 2: Synthetic workflow from raw materials to drug candidate integration.

Quality Control & Characterization

NMR Diagnostics

The Trifluoromethyl group provides a unique handle for NMR verification.

- NMR: Expect a sharp singlet around -60 to -63 ppm . This is distinct and simplifies quantification in crude mixtures.

-

NMR:

-

Pyrimidine Protons: The protons at positions 4 and 6 appear as a singlet (due to symmetry) or two doublets (if the piperazine is locked in conformation) in the downfield region (~8.5 – 8.7 ppm ). The

group causes a significant downfield shift compared to the non-fluorinated analog. -

Piperazine Protons: Two multiplets at ~3.8 ppm (adjacent to pyrimidine) and ~2.9 ppm (distal amines).

-

Physicochemical Data Table[2]

| Property | Value (Approx) | Impact on Design |

| Molecular Weight | 232.21 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| cLogP | 1.2 – 1.5 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~38 | Low polar surface area, favorable for CNS penetration. |

| pKa (Distal N) | 8.8 | Basic; ensures solubility at pH 7.4. |

| pKa (Ring N) | < 1.0 | Very weak base due to electron-withdrawing |

References

-

Navuluri, C. et al. (2024).[2] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters.

-

Liu, X. et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor.[3] European Journal of Medicinal Chemistry.

-

ResolveMass Laboratories. (2023). Technical Datasheet: this compound.

-

Cayman Chemical. (2023). 2-(1-Piperazinyl)pyrimidine Product Information.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

- 3. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

derivatization of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine for SAR studies

Application Note: Strategic Derivatization of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine for SAR Studies

Abstract

This guide details the strategic derivatization of This compound (CAS: 745066-18-6), a "privileged scaffold" in modern drug discovery.[1] Widely utilized in the development of GPCR ligands (specifically 5-HT and Dopamine antagonists) and kinase inhibitors (EGFR, FAK), this core offers a unique balance of metabolic stability and solubility. This document provides validated protocols for modifying the distal piperazine nitrogen (

Structural Logic & SAR Vectors

The Scaffold Architecture

The utility of this compound lies in its bipartite nature:

-

The Pyrimidine Head (

-Core): The trifluoromethyl group at C5 is a critical bioisostere.[1] It enhances lipophilicity ( -

The Piperazine Tail (Linker/Handle): The piperazine ring serves as a semi-rigid linker that projects substituents into solvent-exposed regions of a binding pocket. The distal nitrogen (

) is a secondary amine, serving as the primary nucleophilic handle for diversification.

Visualizing the SAR Strategy

The following diagram illustrates the primary vectors for chemical modification based on the reactivity of the

Figure 1: Strategic vectors for diversifying the piperazine nitrogen. Colors indicate distinct chemical pathways.

Validated Synthetic Protocols

The following protocols are designed for parallel synthesis (library generation) but can be scaled up for lead optimization.

Protocol A: High-Throughput Amide Coupling (HATU Method)

Purpose: To introduce diversity using the vast commercially available carboxylic acid space. Ideal for optimizing H-bond interactions in the solvent front.

Reagents:

-

Scaffold: this compound (1.0 eq)

-

Carboxylic Acid: R-COOH (1.2 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a reaction vial, dissolve the carboxylic acid (1.2 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

-

Expert Insight: Pre-activation is crucial. The

-pyrimidine core makes the piperazine less basic than a standard amine, but steric hindrance from the HATU byproduct can still occur if the amine is added too early.

-

-

Coupling: Add the pyrimidine scaffold (1.0 eq) dissolved in minimal DMF to the activated acid mixture.

-

Reaction: Seal and stir at RT for 4–12 hours. Monitor by LCMS.

-

Self-Validation: Completion is indicated by the disappearance of the scaffold peak (m/z ~233 [M+H]+) and appearance of the amide product.

-

-

Workup: Dilute with EtOAc, wash 3x with saturated

(to remove HATU byproducts) and 1x with brine. Dry over -

Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC.

Protocol B: Urea Synthesis (Isocyanate Method)

Purpose: To create urea linkages common in kinase inhibitors (e.g., Sorafenib mimics) which serve as dual H-bond donor/acceptors.

Reagents:

-

Scaffold: 1.0 eq

-

Isocyanate: R-N=C=O (1.1 eq)

-

Base:

(Triethylamine) (1.5 eq) - Optional, usually not needed for reactive isocyanates. -

Solvent: DCM (Dichloromethane) or THF.

Methodology:

-

Dissolve the scaffold in dry DCM at

. -

Add the isocyanate dropwise.

-

Allow to warm to RT and stir for 2 hours.

-

Causality: Isocyanates are highly electrophilic. The secondary amine of the piperazine will attack the carbonyl carbon rapidly.

-

-

Quench: Add a scavenger resin (e.g., PS-Trisamine) if performing in parallel format to remove excess isocyanate, or wash with water.

Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Purpose: To attach aromatic rings directly to the nitrogen, creating rigid bi-aryl systems often found in GPCR ligands.

Reagents:

-

Scaffold: 1.0 eq

-

Aryl Halide: Ar-Br or Ar-I (1.2 eq)

-

Catalyst:

(0.05 eq) -

Ligand: BINAP or Xantphos (0.1 eq)

-

Base:

or NaOtBu (2.0 eq) -

Solvent: Toluene or 1,4-Dioxane (degassed).

Methodology:

-

Combine scaffold, aryl halide, base, and catalyst/ligand in a microwave vial.

-

Purge with Nitrogen/Argon for 5 minutes.

-

Add solvent (degassed).

-

Heat at

(oil bath) or-

Expert Insight: The electron-deficient nature of the pyrimidine ring makes the piperazine nitrogen a "harder" nucleophile. Xantphos is often preferred for its wide bite angle, stabilizing the Pd center during the reductive elimination step.

-

Workflow Visualization

The following diagram outlines the parallel synthesis decision tree for this scaffold.

Figure 2: Parallel synthesis workflow for library generation.

Physicochemical Data & Validation

When validating these derivatives, specific spectral signatures confirm the integrity of the

Table 1: Analytical Markers

| Feature | Method | Characteristic Signal | Interpretation |

| Pyrimidine Core | The two protons at C4/C6 are chemically equivalent due to symmetry (unless the piperazine is locked in a conformer). | ||

| Single sharp peak confirms the | |||

| Piperazine Linker | Protons adjacent to the pyrimidine ( | ||

| Lipophilicity | LogP Calc | Base Core LogP | Amides generally lower LogP; Aryl derivatives increase LogP significantly. |

Safety Note: While the

References

-

Vertex AI Search. (2023). This compound medicinal chemistry applications. 1

-

National Institutes of Health (NIH). (2024). Recent Advances in Pyrimidine-Based Drugs. 2

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field. 3

-

ChemicalBook. (2025). 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Product Data. 4

-

Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. 5

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine | 132834-58-3 [chemicalbook.com]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

analytical methods for quantifying 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Application Note: Analytical Profiling & Quantification of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Executive Summary & Chemical Profile

This guide details the analytical characterization of This compound , a critical pharmacophore often utilized in the synthesis of serotonin receptor ligands (e.g., 5-HT1A agonists) and GlyT1 inhibitors.

Unlike simple piperazines, the electron-withdrawing trifluoromethyl (-CF3) group at the 5-position of the pyrimidine ring significantly alters the physicochemical properties of this molecule, reducing the basicity of the pyrimidine nitrogens while maintaining the secondary amine reactivity of the piperazine ring.[1] This unique electronic profile dictates specific chromatographic conditions to avoid peak tailing and ensure robust quantification.[1]

Physicochemical Specifications

| Property | Value | Methodological Implication |

| CAS (Free Base) | 745066-18-6 | Primary reference standard. |

| CAS (2HCl Salt) | 2197052-44-9 | Common solid form; requires free-basing for GC. |

| Molecular Weight | 232.21 g/mol | [M+H]⁺ = 233.2 for MS detection.[1] |

| pKa (Calc.) | ~8.9 (Piperazine NH) | Requires high pH buffer or ion-pairing for retention.[1] |

| LogP (Calc.) | ~1.2 - 1.5 | Moderately lipophilic; suitable for RP-HPLC.[1] |

| UV Max | ~245 nm, 280 nm | Dual-band detection possible.[1] |

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Purity assessment, raw material assay, and reaction monitoring.

Scientific Rationale: The secondary amine on the piperazine ring causes severe peak tailing on traditional C18 columns at acidic pH due to interaction with residual silanols.[1] To mitigate this, we employ a High pH Reversed-Phase strategy.[1] Using a hybrid-silica column (resistant to high pH) allows the use of an ammonium bicarbonate buffer (pH 10).[1] At this pH, the amine is deprotonated (neutral), significantly improving peak symmetry and retention without the need for ion-pairing reagents.[1]

Instrument Parameters

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Detector: DAD/PDA set to 245 nm (primary) and 280 nm (secondary).

-

Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent hybrid column).

-

Column Temp: 40°C.

-

Flow Rate: 0.6 mL/min.[1]

Mobile Phase Composition

-

Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program

| Time (min) | % Solvent A | % Solvent B | Curve |

| 0.00 | 95 | 5 | Initial |

| 1.00 | 95 | 5 | Hold |

| 8.00 | 10 | 90 | Linear |

| 10.00 | 10 | 90 | Hold |

| 10.10 | 95 | 5 | Re-equilibrate |

| 14.00 | 95 | 5 | End |

Sample Preparation

-

Stock Solution: Dissolve 10 mg of reference standard in 10 mL Methanol (1 mg/mL).

-

Working Standard: Dilute Stock 1:10 with 50:50 Water:Methanol .

Protocol B: LC-MS/MS Quantification

Best for: Trace impurity analysis (genotoxic impurity screening) and pharmacokinetic (PK) studies.

Scientific Rationale: For trace analysis, the high basicity of the piperazine nitrogen makes Positive Electrospray Ionization (ESI+) highly sensitive.[1] The fragmentation pattern is dominated by the stability of the pyrimidine ring.[1] The primary transition involves the cleavage of the piperazine ring or loss of the trifluoromethyl moiety.[1]

Mass Spectrometry Parameters (Sciex Triple Quad 6500+)

-

Ionization: ESI Positive.

-

Source Temp: 500°C.

-

Curtain Gas: 35 psi.[1]

-

Precursor Ion (Q1): 233.2 m/z [M+H]⁺[1]

-

Quantifier Ion (Q3): 148.1 m/z (Pyrimidine-CF3 fragment cation).[1]

-

Qualifier Ion (Q3): 190.1 m/z (Loss of C2H4 from piperazine ring).[1]

LC Conditions (LC-MS Compatible)

-

Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 1.7 µm, 2.1 x 50 mm.[1]

-

Why F5? The PFP phase offers unique selectivity for halogenated aromatics (CF3 group) and separates this analyte from non-fluorinated piperazine analogs.[1]

-

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Fast ramp (5% B to 95% B in 3 minutes).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the sample matrix and required sensitivity.

Caption: Decision tree for selecting HPLC-UV versus LC-MS/MS workflows based on sample origin (Synthesis vs. Biological) and sensitivity requirements.

Method Validation Summary (ICH Q2)

To ensure trustworthiness, the HPLC-UV method must be validated against the following criteria. Data below represents typical acceptance limits for this class of compounds.

| Validation Parameter | Acceptance Criteria | Experimental Note |

| Specificity | No interference at Rt (approx 4.5 min) | Inject blank matrix and known synthesis precursors (e.g., 2-chloro-5-trifluoromethylpyrimidine). |

| Linearity (R²) | > 0.999 | Range: 0.05 mg/mL to 1.5 mg/mL (5 levels).[1] |

| Accuracy (Recovery) | 98.0% – 102.0% | Spike samples at 80%, 100%, and 120% of target concentration.[1] |

| Precision (Repeatability) | RSD < 1.0% (n=6) | Critical for assay methods.[1] |

| LOD / LOQ | S/N > 3 / S/N > 10 | Estimated LOQ: 0.5 µg/mL (UV detection). |

| Solution Stability | > 24 Hours | Basic piperazines can absorb CO2; keep vials capped tightly.[1] |

Troubleshooting & Optimization

-

Issue: Peak Tailing.

-

Issue: Carryover.

-

Issue: Split Peaks.

References

-

Chemical Identity & Properties

-

Analogous Methodologies (PmP Derivatives)

-

LC-MS Fragmentation Logic

-

Niessen, W. M. A. (2010).[1] Fragmentation of piperazine-containing drugs in electrospray ionization mass spectrometry. Mass Spectrometry Reviews. (Extrapolated for 233->148 transition).

-

-

High pH HPLC Strategy

Sources

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine as a molecular probe

A Privileged Scaffold Probe for Aminergic GPCR and Kinase Ligand Discovery [1]

Executive Summary

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine (hereafter referred to as 2-PTP ) is a fluorinated heterocyclic scaffold widely utilized as a chemical probe in Fragment-Based Drug Discovery (FBDD).[1][2] Structurally analogous to the serotonergic agent TFMPP (1-(3-trifluoromethylphenyl)piperazine), 2-PTP replaces the phenyl ring with a pyrimidine core, significantly altering physicochemical properties such as basicity (

This guide details the application of 2-PTP as a pharmacophore probe to interrogate the orthosteric binding sites of aminergic G-Protein Coupled Receptors (specifically 5-HT

Chemical Biology Profile

Physicochemical Properties

The utility of 2-PTP stems from its "Rule of Three" compliance, making it an ideal fragment for screening libraries.[1]

| Property | Value | Biological Implication |

| Molecular Weight | 232.21 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| LogP | ~1.5 - 2.0 | Moderate lipophilicity ensures membrane permeability while maintaining aqueous solubility for assays.[1] |

| ~8.5 - 9.0 | Lower than typical aryl-piperazines (due to pyrimidine electron withdrawal), affecting salt bridge formation with Asp | |

| Topological Polar Surface Area (TPSA) | ~45 Ų | Good blood-brain barrier (BBB) penetration potential.[1] |

| Key Moiety: | Electron-withdrawing | Increases metabolic stability (blocks C5-oxidation) and enhances hydrophobic interactions.[1] |

Mechanism of Action as a Probe

2-PTP functions as a non-covalent reversible probe .[1]

-

Aminergic GPCRs: The protonated piperazine nitrogen mimics the ethylamine side chain of serotonin, forming a critical salt bridge with the conserved Aspartate residue (Asp

) in transmembrane helix 3.[2] The 5-trifluoromethyl group probes the hydrophobic sub-pocket often occupied by the indole ring of serotonin.[1] -

Kinases: The pyrimidine ring serves as a hinge-binding motif, accepting hydrogen bonds from the kinase backbone, while the piperazine tail extends into the solvent-exposed region, allowing for solubility and further derivatization.[2]

Application I: Fragment-Based Screening via STD-NMR

Objective: To detect and validate the direct binding of 2-PTP to a target protein (e.g., a purified 5-HT receptor domain or Kinase) using Saturation Transfer Difference (STD) NMR.[1][2] This method does not require a radiolabel.[1][2]

Experimental Principle

STD-NMR relies on the magnetization transfer from a saturated protein to a binding ligand.[1] If 2-PTP binds, protons on the molecule will receive magnetization from the protein, resulting in a signal in the difference spectrum.[2]

Protocol: Ligand-Observed STD-NMR

Materials:

-

Probe: 2-PTP (100 mM stock in

-DMSO). -

Target Protein: Purified receptor/enzyme (>95% purity) in PBS buffer (

). -

Instrument: 600 MHz NMR Spectrometer with cryoprobe.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare the NMR tube with 5–10 µM Protein and 500–1000 µM 2-PTP (1:100 protein-to-ligand ratio).[1]

-

Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, in 99.9%

.

-

-

Pulse Sequence Setup:

-

Use a standard STD pulse sequence (e.g., stddiff).[2]

-

On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (regions with only protein signals).

-

Off-Resonance Irradiation: Set frequency to 40 ppm (control).

-

Saturation Time: 2.0 seconds (Gaussian pulse train).

-

-

Data Acquisition:

-

Acquire 512–1024 scans to ensure sufficient signal-to-noise ratio.

-

Perform an interleaved acquisition (on-resonance vs. off-resonance) to minimize artifacts.

-

-

Analysis:

-

Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]

-

Positive Result: Signals corresponding to the 2-PTP piperazine or pyrimidine protons appear in the difference spectrum.[1]

-

Epitope Mapping: The protons showing the strongest STD effect are in closest contact with the protein surface.[2]

-

Application II: Synthetic Derivatization (Probe Construction)

Objective: To utilize the secondary amine of the piperazine ring to attach a fluorophore or a "warhead," converting 2-PTP from a fragment into a high-affinity tracer.[1]

Protocol: Nucleophilic Substitution ( ) or Amide Coupling[1][2]

Scenario: Attaching a linker for a fluorescent probe.

Reaction Scheme:

Step-by-Step Methodology:

-

Reagents: Dissolve 1.0 eq of 2-PTP (free base) in anhydrous Dichloromethane (DCM).

-

Base: Add 1.5 eq of Diisopropylethylamine (DIPEA) to scavenge HCl.

-

Coupling: Add 1.1 eq of the desired Acyl Chloride or activated NHS-ester (e.g., Fluorescein-NHS).

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours under Nitrogen atmosphere. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Wash with saturated

, dry over -

Purification: Silica gel chromatography. The

group aids separation by altering polarity compared to non-fluorinated byproducts.

Application III: Competitive Binding Assay (GPCR)

Objective: To determine the affinity (

Protocol

Materials:

-

Membrane Prep: CHO cells overexpressing human 5-HT

.[1][2] -

Radioligand: [

H]-8-OH-DPAT (Specific Activity ~100 Ci/mmol).[1]

Workflow:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 0.5 mM EDTA, pH 7.4. -

Incubation:

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Counting: Add scintillation cocktail and count radioactivity (CPM).

-

Data Analysis: Plot % Specific Binding vs. Log[2-PTP]. Calculate

and convert to

Visualization: Mechanism & Workflow

Figure 1: Pharmacophore Mapping & Experimental Workflow

Caption: Left: Structural dissection of 2-PTP showing key pharmacophoric interactions with biological targets.[1][3] Right: Progression from structural analysis to lead optimization.[1]

References

-

Vertex AI Search. (2025).[2] Physicochemical properties of this compound. Retrieved from and .[2]

-

Glennon, R. A., et al. (1989).[2] "TFMPP may produce its stimulus effects via a 5-HT1B mechanism."[1] Pharmacology Biochemistry and Behavior, 31(2), 417-422.[2] (Structural analog comparison).

-

Mayer, M., & Meyer, B. (1999).[2] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784-1788.[2] (Protocol basis for STD-NMR).

-

Cayman Chemical. (2024). 2-(1-Piperazinyl)pyrimidine Product Information & Biological Activity.

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12217345. [1][2]

Sources

Application Notes and Protocols for the Conjugation of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine to Proteins

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the covalent conjugation of the small molecule 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine to carrier proteins. The piperazine moiety of this compound presents a secondary amine that serves as a reactive handle for bioconjugation. This document outlines a robust and widely applicable method utilizing carbodiimide chemistry to form a stable amide bond between the small molecule and carboxyl groups on the protein. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and methods for the characterization of the final conjugate.

Introduction to Protein-Small Molecule Conjugation

The covalent attachment of small molecules to proteins is a cornerstone of modern biotechnology and drug development.[1][2] These conjugates are pivotal in a multitude of applications, including the development of antibody-drug conjugates (ADCs), the generation of immunogens for antibody production, and the creation of targeted therapeutic agents.[1][2] The choice of conjugation strategy is dictated by the available functional groups on both the protein and the small molecule.[3][4] Proteins offer a variety of reactive sites, primarily the primary amines of lysine residues and the N-terminus, the carboxyl groups of aspartic and glutamic acids and the C-terminus, and the sulfhydryl groups of cysteine residues.[4][5]

This compound is a heterocyclic compound featuring a secondary amine on the piperazine ring, which can be targeted for conjugation. This document will focus on a widely-used and reliable method: the activation of protein carboxyl groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate reaction with the secondary amine of the piperazine moiety.

Principle of the Method: EDC/NHS Chemistry

The conjugation of this compound to a protein via its secondary amine and the protein's carboxyl groups is efficiently achieved through a two-step process involving EDC and NHS.[6][7]

-

Activation of Protein Carboxyl Groups: EDC reacts with the carboxyl groups on the protein (from aspartic acid, glutamic acid, or the C-terminus) to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions.[6]

-

Formation of a Stable NHS Ester: To enhance the stability and efficiency of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added.[6] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis.[6]

-

Nucleophilic Attack by the Amine: The secondary amine of this compound then acts as a nucleophile, attacking the NHS ester and forming a stable amide bond. This results in the covalent attachment of the small molecule to the protein.[8][9]

The overall reaction scheme is depicted below:

Caption: EDC/NHS conjugation chemistry workflow.

Materials and Reagents

Equipment

-

Magnetic stirrer and stir bars

-

pH meter

-

Spectrophotometer (for protein concentration determination)

-

Dialysis tubing or centrifugal ultrafiltration units for purification

-

Gel electrophoresis equipment (for SDS-PAGE analysis)

-

Mass spectrometer (optional, for detailed characterization)

-

Standard laboratory glassware and plasticware

Reagents

-

Protein: (e.g., Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH))

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-